
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C23H20N2O2. It is a type of quinazoline-2,4-dione, a class of compounds known to exhibit important biological activities .
Chemical Reactions Analysis
The quinazoline-2,4-diones were isolated, with yields in the range of 30-65% . The compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes compared with the acarbose drug .Physical And Chemical Properties Analysis
“1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” is a white solid with a melting point of 241.8-242.9 °C . Its 1H-NMR and 13C-NMR data are also provided .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Their Importance
Heterocyclic compounds like quinazolines are pivotal in organic chemistry due to their diverse applications across various fields, including dyes, pharmaceuticals, and antibiotics. Quinoxalines, similar in structure to quinazolines, have been extensively studied for their antitumoral properties and applications as catalyst ligands. They are synthesized through condensation reactions involving ortho-diamines and diketones, showcasing the chemical versatility and potential of such compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).
Optoelectronic Applications
Quinazoline derivatives are recognized for their broad spectrum of biological activities. Notably, they have been applied in the synthesis and development of optoelectronic materials due to their luminescent properties. These materials are utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline into π-extended conjugated systems enhances the creation of novel optoelectronic materials, demonstrating the compound's versatility beyond pharmaceutical applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
CO2 Conversion into Value-added Chemicals
The unique properties of ionic liquids (ILs) have facilitated their use as solvents and catalysts for CO2 capture and conversion into value-added chemicals, such as quinazoline-2,4(1H,3H)-diones. This research highlights the role of ILs in addressing environmental concerns through CO2 conversion, emphasizing the significance of quinazoline derivatives in sustainable chemistry and green technology applications (Ruina Zhang et al., 2023).
Wirkmechanismus
The molecular docking study revealed that all active compounds displayed a different type of intermolecular interaction in the pocket site of these enzymes . This suggests that “1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione” and similar compounds may act as inhibitors of the enzymes α-amylase and/or α-glucosidase .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-16-11-13-19(14-12-16)25-22(26)20-9-5-6-10-21(20)24(23(25)27)15-18-8-4-3-7-17(18)2/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRMEDNXQXXOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

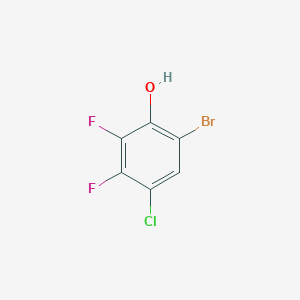
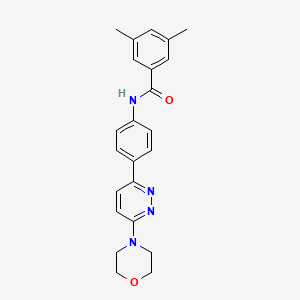
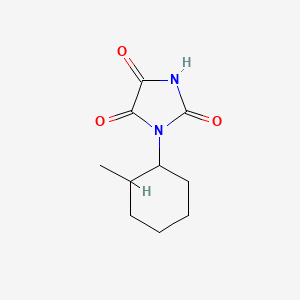
![N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B2760594.png)
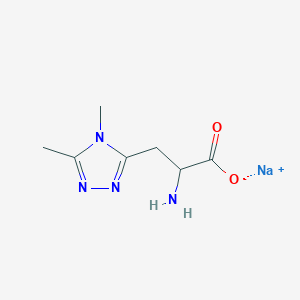

![Tert-butyl 2-[(1-methylimidazol-2-yl)methyl-prop-2-enoylamino]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2760598.png)
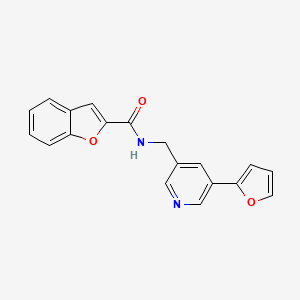

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2760601.png)
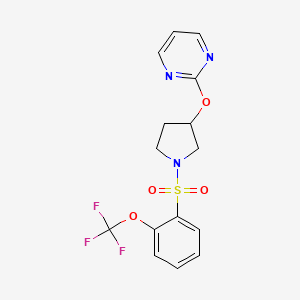

![(Z)-5-chloro-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2760611.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2760614.png)